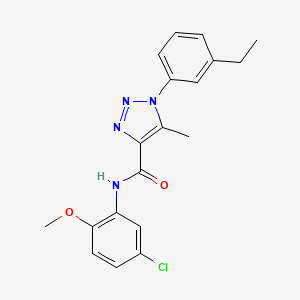
N-(5-chloro-2-methoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
The compound belongs to a broader class of molecules characterized by the triazole core, which has been extensively studied for various synthetic and biological applications. Notably, triazole derivatives exhibit a range of biological activities, including antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives has been reported, where these compounds were evaluated for their antimicrobial activities against various test microorganisms. Some derivatives were found to possess good to moderate activities, showcasing the potential utility of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, another study focused on the synthesis of 1,2,4-triazol-3-one derivatives, which were also screened for antimicrobial activity, further underscoring the significance of triazole derivatives in medicinal chemistry (Fandaklı et al., 2012).
Structural and Molecular Studies
Triazole derivatives have been subjects of structural and molecular studies, aiming to understand their properties and mechanisms of action. For example, research into heterocyclic compounds, including triazoles, has explored their potential in various applications, from materials science to pharmaceuticals. Such studies often involve detailed spectroscopic analysis and density functional theory (DFT) calculations to elucidate the compounds' structures and electronic properties (Ahmed et al., 2020).
Antitumor and Anticancer Properties
Some triazole derivatives have been investigated for their potential antitumor and anticancer activities. The synthesis of specific triazole compounds and their evaluation against various cancer cell lines provide insights into their therapeutic potential. Such studies contribute to the ongoing search for novel anticancer agents, highlighting the versatility of triazole derivatives in drug discovery (Hassan et al., 2014).
Corrosion Inhibition
Beyond biomedical applications, triazole derivatives have been explored as corrosion inhibitors, showcasing their utility in industrial applications. The effectiveness of certain triazole compounds in protecting metals against corrosion in acidic environments has been documented, demonstrating their potential as cost-effective and efficient corrosion inhibitors (Bentiss et al., 2009).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-ethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-4-13-6-5-7-15(10-13)24-12(2)18(22-23-24)19(25)21-16-11-14(20)8-9-17(16)26-3/h5-11H,4H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKXGDUTUVIQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

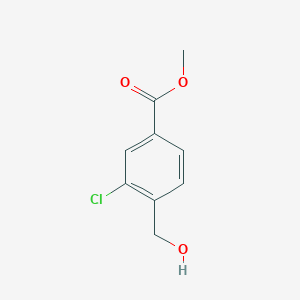
![9,10-dimethyl-5-morpholino-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2944603.png)
![4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2944605.png)
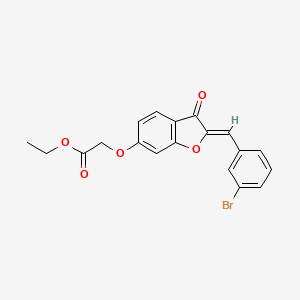
![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)
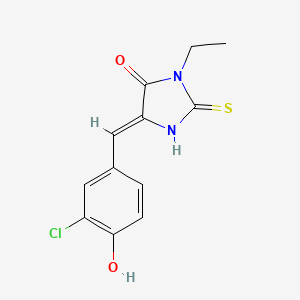
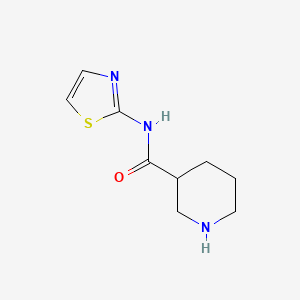

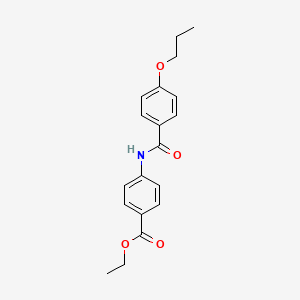
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)
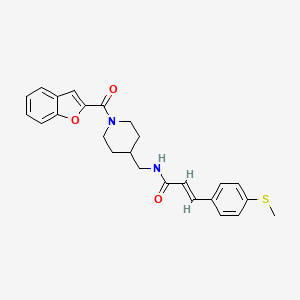
![2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2944622.png)
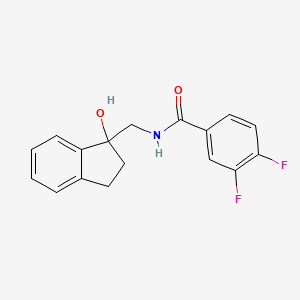
![[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2944624.png)